2-(Aminomethyl)propane-1,3-diol hydrochloride
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Overview
Description
2-(Aminomethyl)propane-1,3-diol hydrochloride is an organic compound with the CAS Number: 1427379-01-8 . It is an oil-like substance stored at 4°C . It is used in various research and industrial applications .
Synthesis Analysis
Starting from commercially available 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers were synthesized through a general two-step strategy . The amino group was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates .Molecular Structure Analysis
The molecular formula of 2-(Aminomethyl)propane-1,3-diol hydrochloride is C4H12ClNO2 . Its molecular weight is 141.6 . The InChI key is YJJPPSTZJUVIKP-UHFFFAOYSA-N .Chemical Reactions Analysis
The amino group of 2-amino-1,3-propane diols was chemo-selectively reacted with a diverse set of electrophiles to result in functional diol intermediates . These intermediates were then cyclized in an intramolecular fashion to generate a series of functional aliphatic six-membered cyclic carbonate monomers .Physical And Chemical Properties Analysis
2-(Aminomethyl)propane-1,3-diol hydrochloride is an oil-like substance . It is stored at 4°C .Scientific Research Applications
Electrophoresis Buffer Component
2-(Aminomethyl)propane-1,3-diol hydrochloride is used as a buffer component in SDS-gradient gel electrophoresis systems. This application is crucial for separating polypeptides in the molecular weight range of 1,500 to 100,000, which is essential for protein analysis and molecular biology research .
Spacer in Isotachophoresis
The compound serves as a spacer in isotachophoresis of proteins, aiding in the separation and analysis of proteins based on their electrical charge .
3. Buffer for Alkaline Phosphatase Activity Determination It is also utilized as a buffer for determining alkaline phosphatase activity, an important enzyme assay in clinical diagnostics and other biological research .
Surfactant Production
2-(Aminomethyl)propane-1,3-diol hydrochloride is involved in the manufacture of surfactants, which are compounds that lower the surface tension between two liquids or between a liquid and a solid. Surfactants are key ingredients in many products, including detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
Vulcanization Accelerators
This chemical is used to create vulcanization accelerators, which are essential in the rubber industry to enhance the elasticity and strength of rubber products .
Cosmetic Applications
As an emulsifying agent, it finds applications in cosmetics for mineral oil, leather dressings, textile specialties, and cleaning compounds. It helps to stabilize and maintain the mixture of ingredients in cosmetic products .
Hair Spray Ingredient
It is also a component in hair sprays, contributing to the product’s ability to hold hair in place without stiffness or stickiness .
Synthesis of Cyclic Carbonate Monomers
Starting from 2-amino-1,3-propane diols, a variety of functional cyclic carbonate monomers can be synthesized through a general two-step strategy. These monomers are valuable for creating polymers with potential applications in biodegradable materials, coatings, and as intermediates for pharmaceuticals .
Each application highlights the versatility and importance of 2-(Aminomethyl)propane-1,3-diol hydrochloride in various scientific research fields.
MilliporeSigma - 2-Amino-2-methyl-1,3-propanediol Thermo Scientific Chemicals - 2-Amino-2-methyl-1,3-propanediol Royal Society of Chemistry - Synthesis of cyclic carbonate monomers IBM Research - Synthesis of aliphatic cyclic carbonate monomers
Safety And Hazards
properties
IUPAC Name |
2-(aminomethyl)propane-1,3-diol;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c5-1-4(2-6)3-7;/h4,6-7H,1-3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJPPSTZJUVIKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)CO)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)propane-1,3-diol hydrochloride | |
CAS RN |
1427379-01-8 |
Source
|
Record name | 1,3-Propanediol, 2-(aminomethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(aminomethyl)propane-1,3-diol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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